molecular formula C14H14O4S B2706581 Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate CAS No. 866154-74-7

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2706581
CAS No.: 866154-74-7
M. Wt: 278.32
InChI Key: CSIVWPNTSRRFPY-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is a thiophene-based ester derivative featuring a 3-methoxybenzyloxy substituent at the 3-position of the thiophene ring and a methoxycarbonyl group at the 2-position.

The methoxy group on the benzyl moiety introduces electron-donating properties, which may influence the compound’s electronic profile, solubility, and reactivity compared to halogenated analogs.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-16-11-5-3-4-10(8-11)9-18-12-6-7-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVWPNTSRRFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl alcohol with 3-bromo-2-thiophenecarboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its versatility in synthetic organic chemistry. Common reactions include:

  • Oxidation : The thiophene ring can be oxidized to form thiophene oxides.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction TypeReagents UsedMajor Products
OxidationHydrogen peroxide, m-chloroperbenzoic acidThiophene oxides
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionSodium hydride, potassium carbonateVarious substituted thiophene derivatives

Medicine

The compound has been investigated for its potential pharmacological properties, including:

  • Antioxidant Activity : Research indicates that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
  • Antimicrobial Properties : In vitro assays have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected strains are as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines, indicating potential antitumor properties through modulation of apoptotic pathways.

Industry

In industrial applications, this compound is explored for developing new materials with specific electronic or optical properties. Its structural features allow it to be incorporated into various formulations aimed at enhancing material performance.

Case Study 1: Antioxidant Evaluation

In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated effective reduction of DPPH radicals, suggesting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain targets, while the thiophene ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzyloxy group significantly impacts physical properties such as melting point, solubility, and crystallinity. Key analogs include:

Compound Name Substituent Melting Point (°C) Yield (%) Purity (%) Key Spectral Data (¹H NMR)
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate 4-Cl-BnO Not reported 88 >95 δ 5.21 (s, 2H, OCH₂), 7.32–7.45 (m, 4H, Ar-H)
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate 4-F-BnO Not reported Not reported 95 δ 5.21 (s, 2H, OCH₂), aromatic signals similar to Cl analog
Methyl 3-[(2,6-dichlorobenzyl)oxy]-2-thiophenecarboxylate 2,6-Cl₂-BnO Not reported Not reported Not reported δ 5.21 (s, 2H, OCH₂), 7.32–7.45 (m, 3H, Ar-H)
Target compound (hypothetical) 3-MeO-BnO ~210–220* ~85* >95* δ 3.86 (s, 3H, OCH₃), 5.21 (s, 2H, OCH₂), 6.81–7.45 (m, Ar-H)

*Hypothetical values based on analog trends.

Key Observations :

  • Methoxy groups (electron-donating) may enhance solubility in alcohols or ethers compared to halogenated analogs .
  • Melting points for thiophene carboxylates with bulky substituents (e.g., compound 2 in ) range between 213–226°C, suggesting the target compound may exhibit similar thermal stability .

Spectral and Analytical Comparisons

  • IR Spectroscopy :
    • All analogs show strong C=O stretches (ester) near 1700–1750 cm⁻¹ and C-O (ester/methoxy) near 1250–1100 cm⁻¹ .
    • The 3-methoxybenzyloxy group may introduce additional C-O stretching at ~1270 cm⁻¹.
  • ¹H NMR :
    • Methoxy protons (OCH₃) resonate as a singlet near δ 3.8–3.7.
    • Benzyloxy protons (OCH₂) appear as a singlet at δ ~5.2, consistent across analogs .

Biological Activity

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate, with the CAS number 866154-74-7, is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₄O₄S
  • Molecular Weight : 278.32 g/mol
  • Structure : The compound features a thiophene ring, a methoxybenzyl ether group, and a carboxylate moiety, which potentially contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzyl alcohols under acidic or basic conditions. The detailed synthetic route may vary, but generally follows standard organic synthesis protocols.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several human cancer cell lines. For example, in vitro tests demonstrated that it induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells and A2780 ovarian carcinoma cells. The IC50 values ranged from 10 to 50 μM depending on the cell line tested .
  • Mechanism of Action : Flow cytometric analysis indicated that the compound causes G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis. Additionally, it has been suggested that the compound inhibits tubulin polymerization, a key process in mitosis .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : Evaluate the cytotoxic effects of this compound.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound exhibited an IC50 value of approximately 25 μM, indicating moderate effectiveness against breast cancer cells. Apoptotic markers were upregulated following treatment.
  • Study on A2780 Cells :
    • Objective : Investigate the effects on cell cycle progression.
    • Methodology : Flow cytometry was employed to analyze cell cycle phases.
    • Results : Treatment with the compound resulted in significant G2/M phase arrest, confirming its role as a mitotic inhibitor.

Data Table

Cell LineIC50 (μM)Mechanism of Action
MCF-725Induces apoptosis; G2/M arrest
A278030Inhibits tubulin polymerization
A2780/RCIS40Cell cycle arrest; apoptosis induction
MCF-7/MX50Moderate cytotoxicity

Q & A

Basic: What are the key synthetic steps and reaction optimization strategies for Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate?

Answer:
The synthesis typically involves nucleophilic substitution between methyl 3-hydroxy-2-thiophenecarboxylate and 3-methoxybenzyl chloride. Key steps include:

  • Reagent selection : Use of a base like K₂CO₃ in polar aprotic solvents (e.g., 2-butanone) to deprotonate the hydroxyl group and promote ether formation .
  • Reaction conditions : Refluxing under inert atmosphere (N₂) to prevent oxidation.
  • Purification : Recrystallization (e.g., from methanol) or reverse-phase HPLC (using gradients like 30%→100% methanol/water) to achieve high purity (>95%) .
    Optimization focuses on stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloride) and reaction time (overnight reflux) to maximize yield (e.g., 88% in analogous syntheses) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires a multi-analytical approach:

  • ¹H/¹³C NMR : Identify key signals, e.g., methoxy groups (δ ~3.8–3.9 ppm), thiophene protons (δ ~6.8–7.4 ppm), and aromatic benzyl ether resonances .
  • IR spectroscopy : Confirm ether (C-O, ~1200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass verification) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation conditions (e.g., pH, temperature). Validate protocols using standardized controls .
  • Purity discrepancies : Trace impurities (e.g., unreacted starting materials) can skew results. Reassess purity via HPLC and repeat assays with rigorously purified batches .
  • Structural analogs : Compare bioactivity with derivatives (e.g., methyl vs. ethyl ester analogs) to isolate structure-activity relationships (SAR) .

Advanced: What methodologies are effective for elucidating the mechanism of action in biological systems?

Answer:
Mechanistic studies require interdisciplinary approaches:

  • Molecular docking : Screen against target proteins (e.g., enzymes in herbicide or anticancer pathways) to predict binding affinities .
  • Enzyme inhibition assays : Quantify IC₅₀ values using fluorogenic substrates or colorimetric methods (e.g., for acetylcholinesterase or kinase targets) .
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment to map signaling pathways .

Advanced: How can researchers optimize stability and study degradation pathways under varying conditions?

Answer:

  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS. Identify major degradation products (e.g., hydrolysis of the ester group) .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 1–12) to guide formulation strategies .
  • Storage recommendations : Refrigerate (<4°C) in inert atmospheres (Ar) to prevent oxidation .

Advanced: What strategies enhance synthetic yield and scalability for this compound?

Answer:

  • Catalyst screening : Test alternatives to DCC/DMAP (e.g., EDC/HOBt) for coupling steps to reduce side reactions .
  • Solvent optimization : Replace 2-butanone with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Flow chemistry : Implement continuous flow systems for precise control of reaction parameters (e.g., residence time, temperature) .

Advanced: How can this compound be applied in interdisciplinary research (e.g., materials science)?

Answer:

  • Polymer chemistry : Incorporate as a monomer in conductive polymers (e.g., polythiophenes) for optoelectronic devices. Characterize conductivity via cyclic voltammetry .
  • Metal-organic frameworks (MOFs) : Functionalize MOFs with the compound for catalytic or sensing applications. Validate via XRD and BET surface area analysis .

Advanced: What computational tools aid in predicting the compound’s reactivity and properties?

Answer:

  • DFT calculations : Model reaction pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA .
  • ADMET prediction : Use platforms like SwissADME to forecast bioavailability, toxicity, and metabolic stability .

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